molecular formula C13H13F3O B1612133 4-(4-(Trifluoromethyl)phenyl)cyclohexanone CAS No. 40503-94-4

4-(4-(Trifluoromethyl)phenyl)cyclohexanone

Cat. No.: B1612133
CAS No.: 40503-94-4
M. Wt: 242.24 g/mol
InChI Key: RDPBFQBYWVHSME-UHFFFAOYSA-N
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Description

Contextualization within Cyclohexanone (B45756) and Fluorinated Aromatic Chemistry

4-(4-(Trifluoromethyl)phenyl)cyclohexanone is a disubstituted cyclohexanone, a class of cyclic ketones that are fundamental building blocks in organic chemistry. mdpi.com The cyclohexanone moiety, with its carbonyl group and adjacent methylene (B1212753) carbons, offers a rich platform for a wide array of chemical transformations, including enolate formation, aldol (B89426) condensations, and various cycloadditions. These reactions allow for the construction of more elaborate carbocyclic and heterocyclic systems.

The presence of the 4-(trifluoromethyl)phenyl substituent significantly influences the chemical and physical properties of the molecule. Fluorinated aromatic compounds are of paramount importance in medicinal chemistry and materials science. rsc.orgbiosynth.com The trifluoromethyl group (CF3) is a strong electron-withdrawing group, which can alter the reactivity of the aromatic ring and the adjacent cyclohexanone. Furthermore, the incorporation of fluorine atoms into organic molecules can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets, making them highly desirable features in drug discovery. Current time information in Fayette County, US.researchgate.net The fusion of the versatile cyclohexanone scaffold with the electronically distinct trifluoromethylphenyl group makes this compound a unique and powerful intermediate in synthetic chemistry.

A common synthetic route to 4-substituted cyclohexanones involves a two-step process starting from the corresponding 4-substituted phenol (B47542). rsc.org This method includes the catalytic hydrogenation of the phenol to the corresponding cyclohexanol, followed by oxidation to the cyclohexanone. rsc.orgbeilstein-journals.org This general approach is applicable to the synthesis of this compound from 4-(4-(trifluoromethyl)phenyl)phenol. The hydrogenation of phenols to cyclohexanols can be achieved using various catalysts, such as nickel or palladium-based systems. rsc.orgnih.gov Subsequent oxidation of the resulting 4-(4-(trifluoromethyl)phenyl)cyclohexanol to the target ketone can be accomplished using a range of oxidizing agents. mdpi.comnih.gov

PropertyValue
Molecular Formula C13H13F3O
Molecular Weight 242.24 g/mol
CAS Number 40503-94-4

Significance as a Versatile Synthetic Intermediate and Molecular Scaffold

The chemical reactivity of this compound makes it a highly versatile synthetic intermediate. The ketone functionality serves as a handle for a multitude of chemical transformations. For instance, it can undergo reductive amination to introduce nitrogen-containing functional groups, a common strategy in the synthesis of bioactive molecules. mnstate.edu The alpha-protons to the carbonyl group can be deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.

Moreover, the cyclohexanone ring can serve as a scaffold for the construction of spirocyclic compounds. researchgate.net Spirocycles, which contain two rings connected by a single common atom, are of growing interest in drug discovery due to their rigid three-dimensional structures that can effectively probe biological space. The synthesis of spirocyclic compounds often involves the reaction of a cyclic ketone, such as this compound, with a bifunctional reagent.

Overview of Current Research Trajectories Involving this compound

Current research involving this compound and related structures is largely driven by their potential applications in medicinal chemistry. The trifluoromethylphenyl motif is a common feature in many approved drugs and clinical candidates. mdpi.combeilstein-journals.org Therefore, derivatives of this compound are actively being explored for the development of new therapeutic agents.

One area of research focuses on the use of this compound in multicomponent reactions (MCRs). mdpi.comnih.gov MCRs are powerful synthetic tools that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. The ability of this compound to participate in such reactions makes it an attractive building block for the generation of diverse chemical libraries for high-throughput screening.

Another research trajectory involves the synthesis of novel heterocyclic compounds derived from this compound. rsc.org Heterocycles are a cornerstone of medicinal chemistry, with a large percentage of approved drugs containing at least one heterocyclic ring. By leveraging the reactivity of the cyclohexanone core, researchers can construct a variety of heterocyclic systems appended with the trifluoromethylphenyl group, with the aim of discovering new bioactive molecules. While specific, large-scale research programs focusing solely on this compound are not widely published, its structural components are highly relevant to ongoing drug discovery efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10/h1-2,5-6,10H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPBFQBYWVHSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593392
Record name 4-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40503-94-4
Record name 4-[4-(Trifluoromethyl)phenyl]cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40503-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 4 Trifluoromethyl Phenyl Cyclohexanone and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 4-(4-(Trifluoromethyl)phenyl)cyclohexanone

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.orgdeanfrancispress.com This process involves breaking bonds, known as disconnections, which correspond to the reverse of known chemical reactions. amazonaws.com

For this compound, two primary retrosynthetic disconnections are most logical:

C-C Bond Disconnection: The most straightforward disconnection is breaking the carbon-carbon bond between the cyclohexanone (B45756) ring and the trifluoromethylphenyl group. This approach simplifies the target into a nucleophilic 4-(trifluoromethyl)phenyl synthon and an electrophilic cyclohexanone synthon. The corresponding synthetic equivalents would be an organometallic reagent like a Grignard or organolithium reagent derived from 4-bromobenzotrifluoride (B150022), and a cyclohexenone or a cyclohexanone with a leaving group at the 4-position.

Ring Disconnection (Annulation Strategy): An alternative strategy involves disconnections within the six-membered ring, suggesting a ring-forming reaction like the Robinson annulation. ucoz.com This pathway breaks down the cyclohexanone ring into precursors for a Michael addition followed by an intramolecular aldol (B89426) condensation. ucoz.comlibretexts.org This approach would typically start with a methyl vinyl ketone or a similar α,β-unsaturated ketone and a ketone that can provide the necessary aryl-substituted carbon.

These distinct retrosynthetic pathways lead to different classical and modern synthetic routes for the construction of the target molecule.

Classical Synthetic Routes to Substituted Cyclohexanones

Classical methods for synthesizing substituted cyclohexanones have long been established and are widely used due to their reliability and the availability of starting materials.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. In the context of cyclohexanone synthesis, it is often the initial step in the Robinson annulation sequence, where a nucleophile adds to an α,β-unsaturated ketone to form a 1,5-dicarbonyl compound. libretexts.orgjk-sci.comwikipedia.org

A relevant example is the Mukaiyama-Michael type reaction, which was used to synthesize the diketone 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione. rsc.orgrsc.orgnih.gov This diketone is a key intermediate that can subsequently undergo an intramolecular cyclization to form a fluorinated cyclohexanone derivative. rsc.orgrsc.orgnih.gov This demonstrates how a Michael-type reaction can be employed to build the necessary carbon framework for cyclization into a trifluoromethyl-substituted cyclohexyl system.

The Robinson annulation is a powerful, two-step method for forming a six-membered ring. wikipedia.org It combines a Michael addition with an intramolecular aldol condensation. libretexts.orgjk-sci.com This reaction is a cornerstone for the synthesis of cyclohexenone derivatives, which can be readily reduced to the corresponding saturated cyclohexanones.

Research into the synthesis of trifluoromethylated cyclohexyl compounds has utilized a stepwise Robinson annulation. rsc.orgrsc.orgnih.gov In this approach, a diketone precursor, formed via a Michael-type reaction, is treated with a base. rsc.org Depending on the reaction conditions, this can lead to different products. For instance, using a catalytic amount of potassium hydroxide (B78521) (KOH) in methanol (B129727) resulted in a stable ketol, 4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone, as a single diastereomer. rsc.orgrsc.orgnih.gov This ketol is a direct precursor to the corresponding cyclohexenone, which can be obtained through dehydration. rsc.orgrsc.orgnih.gov

Table 1: Key Steps in a Stepwise Robinson Annulation for a Fluorinated Cyclohexanone Analogue

Step Reactant Reagents/Conditions Product Reference
Michael Addition Tetrafluoroenol silyl (B83357) ether & Phenyl vinyl ketone Not specified 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione rsc.org, rsc.org
Intramolecular Aldol 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione Catalytic KOH, MeOH 4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone rsc.org, rsc.org

This pathway highlights a viable, albeit indirect, route to trifluoromethyl-substituted cyclohexanones, where the aryl group is introduced as part of one of the initial building blocks.

Aldol condensation is a core reaction in organic synthesis that forms a new carbon-carbon bond. qiboch.comyoutube.com The reaction typically involves the enolate of one carbonyl compound attacking the carbonyl carbon of another, leading to a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl. qiboch.comyoutube.com

This reaction is the second critical step in the Robinson annulation, where a 1,5-diketone undergoes an intramolecular aldol reaction to form the six-membered ring. libretexts.org For molecules containing two carbonyl groups, intramolecular reactions are often favored over intermolecular ones, with the formation of five- and six-membered rings being particularly preferred due to their thermodynamic stability. libretexts.org

Crossed aldol condensations between a substituted benzaldehyde (B42025) and cyclohexanone have also been explored. For example, reacting benzaldehyde derivatives with cyclohexanone in the presence of a base like NaOH can yield dibenzylidenecyclohexanone derivatives. researchgate.net A similar reaction with 4-(trifluoromethyl)benzaldehyde (B58038) could produce the corresponding α,β-unsaturated ketone, which could then be subjected to hydrogenation to afford the saturated this compound.

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, allows for the attachment of substituents to an aromatic ring. wikipedia.org The two main types are alkylation and acylation, both proceeding through electrophilic aromatic substitution. wikipedia.org

A potential Friedel-Crafts route to this compound could involve:

Friedel-Crafts Alkylation: Reacting 4-bromobenzotrifluoride with cyclohexenone in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org However, this method is prone to challenges such as carbocation rearrangements and polyalkylation, where the newly added alkyl group activates the ring to further substitution. libretexts.org

Friedel-Crafts Acylation: This method offers better control. A possible pathway would involve reacting 4-bromobenzotrifluoride with adipic acid monochloride. The resulting keto-acid could then undergo an intramolecular Friedel-Crafts reaction to form a cyclic ketone, which could be further modified. The acylation product, a ketone, is deactivating, which prevents further reactions on the aromatic ring. wikipedia.org

Intramolecular Friedel-Crafts reactions are particularly useful for synthesizing polycyclic compounds and are most successful in forming five- and six-membered rings. masterorganicchemistry.com

Modern Catalytic Syntheses of this compound Structures

Modern synthetic chemistry has increasingly focused on the development of catalytic methods that offer higher efficiency, selectivity, and functional group tolerance.

One advanced approach is the direct C-H arylation. A palladium-catalyzed method for the direct γ-C(sp³)–H arylation of β-alkoxy cyclohexenones has been reported. rsc.org This method allows for the formation of a carbon-carbon bond at the γ-position of an enone system, which could be a powerful tool for synthesizing 4-arylcyclohexenones from readily available starting materials. rsc.org These cyclohexenones can then be hydrogenated to the target saturated ketone.

Another innovative strategy involves the combination of photoredox and amine catalysis to achieve the direct β-arylation of saturated ketones. princeton.edu This dual catalytic system can activate the β-methylene position of cyclohexanone for coupling with an aryl partner. Preliminary studies have shown this method is amenable to asymmetric catalysis, offering a pathway to chiral cyclohexanone derivatives. princeton.edu A patent also describes a synthetic method involving the catalytic hydrogenation of a 4-substituted phenol (B47542) (where the substituent can be trifluoromethyl) to produce 4-substituted cyclohexanol, which is then oxidized using a catalytic system and an oxygen-containing gas to yield the final 4-substituted cyclohexanone. google.com

Table 2: Examples of Modern Catalytic Methods for Aryl-Cyclohexanone Synthesis

Method Catalyst System Substrates Product Type Reference
Direct γ-C(sp³)–H Arylation Palladium catalyst β-alkoxy cyclohexenone, aryl bromide γ-arylated cyclohexenone rsc.org
Photoredox β-Arylation Photoredox catalyst + amine organocatalyst Cyclohexanone, cyanoaromatics β-arylated cyclohexanone princeton.edu

These modern catalytic routes represent the frontier of synthetic chemistry, providing more direct and potentially more sustainable alternatives to classical methods for constructing complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions for Phenyl-Cyclohexanone Linkages

The formation of the crucial carbon-carbon bond between the phenyl ring and the cyclohexanone moiety is frequently accomplished using transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent and versatile method for this purpose. This reaction typically involves the coupling of an arylboronic acid with a cyclohexenyl halide or triflate, catalyzed by a palladium complex. nih.govrsc.org The general applicability of palladium catalysts makes them highly effective for such transformations. nih.gov

One specific strategy involves the reaction of a silyl enol ether of cyclohexanone with an arylboronic acid, such as (4-(trifluoromethyl)phenyl)boronic acid. This process can be catalyzed by Pd(II) complexes in the presence of an oxidant like oxygen, leading to the formation of β-aryl enones, which are direct precursors to the target compound. organic-chemistry.org Another approach is the conjugate addition of boronic acids to cyclohexenones, which can be catalyzed by ligand-free cationic Pd(II) systems. organic-chemistry.org

The efficiency of these coupling reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions. Research has focused on developing highly active and general catalyst systems to accommodate a wide range of substrates, including those with electron-withdrawing groups like the trifluoromethyl group. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions for Phenyl-Cyclohexanone Synthesis

Catalyst SystemReactantsProduct TypeReference
Pd(II) complexesSilyl enol ether of cyclohexanone, Arylboronic acidβ-Aryl enone organic-chemistry.org
Cationic Pd(II)Cyclohexenone, Arylboroxineγ-Aryl cyclohexanone organic-chemistry.org
Palladium complexesCyclohexenyl halide/triflate, Arylboronic acid4-Aryl-cyclohexene nih.gov

Organocatalytic and Asymmetric Syntheses for Enantiomerically Enriched this compound Derivatives

The synthesis of enantiomerically pure or enriched chiral molecules is a significant goal in organic chemistry, and organocatalysis has emerged as a powerful tool to achieve this. researchgate.net For the synthesis of chiral derivatives of this compound, asymmetric Michael additions and desymmetrization strategies are particularly relevant.

Organocatalytic asymmetric Michael additions of ketones to nitroolefins, catalyzed by chiral primary amines or their derivatives, can produce highly enantioenriched cyclohexanone structures. organic-chemistry.org Similarly, chiral diphenylprolinol TMS ether has been used to catalyze the cascade Michael-alkylation reaction between α,β-unsaturated aldehydes and bromomalonates to form chiral cyclopropanes, which can be further transformed into cyclohexanone derivatives. organic-chemistry.org The use of chiral catalysts enables the formation of specific stereoisomers with high diastereoselectivity and enantioselectivity. organic-chemistry.orgnih.gov

Another powerful technique is the desymmetrization of prochiral cyclohexadienones. nih.gov For instance, an asymmetric intramolecular Stetter reaction, catalyzed by chiral triazolium salts, can convert cyclohexadienones into hydrobenzofuranones with high enantioselectivity. nih.gov These intermediates possess the core cyclohexanone structure and can be elaborated to the desired target molecule. The development of C2-symmetric squaramide-based primary diamines has also provided efficient organocatalysts for the asymmetric addition of nucleophiles to α,β-unsaturated ketones, yielding chiral products. rsc.org These methods provide access to complex chiral scaffolds from readily available starting materials. nih.govnih.gov

Table 2: Asymmetric Synthesis Strategies for Chiral Cyclohexanone Derivatives

StrategyCatalyst TypeKey TransformationOutcomeReferences
Asymmetric Michael AdditionChiral Primary Amine / Diphenylprolinol TMS etherAddition of ketones/aldehydes to activated alkenesEnantioenriched cyclohexanones/precursors organic-chemistry.orgorganic-chemistry.org
DesymmetrizationChiral Triazolium SaltsIntramolecular Stetter reaction of cyclohexadienonesEnantioenriched hydrobenzofuranones nih.gov
Asymmetric 1,4-AdditionRhodium-Chiral LigandAddition of arylboronic acids to enonesChiral cyclic ketones rsc.org

Diels-Alder Reactions and Subsequent Transformations to Functionalized Cyclohexanones

The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings with excellent control over regiochemistry and stereochemistry. nih.govslideshare.netresearchgate.net This [4+2] cycloaddition reaction between a conjugated diene and a dienophile can be strategically employed to build the cyclohexene (B86901) ring, which is then readily converted to the corresponding cyclohexanone. proquest.comsemanticscholar.org

A key advantage of the Diels-Alder approach is the ability to introduce multiple functional groups in a single step. proquest.com For instance, using a highly reactive diene like Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) in a reaction with a suitable dienophile, such as an α,β-unsaturated ketone or ester bearing the 4-(trifluoromethyl)phenyl group, can lead to a highly functionalized cyclohexene adduct. proquest.comsemanticscholar.org Subsequent hydrolysis of the resulting silyl enol ether moiety directly furnishes the cyclohexanone carbonyl group. proquest.comsemanticscholar.org

The reaction conditions for Diels-Alder cycloadditions can often be mild, and the reaction's efficiency is not typically sensitive to the electronic nature (whether electron-donating or electron-withdrawing) of substituents on the reactants. proquest.com This robustness makes it a versatile method for preparing a wide array of substituted cyclohexanones. nih.gov The products of these reactions serve as versatile building blocks for more complex molecular architectures. nih.gov

Green Chemistry Principles in Synthetic Route Design for this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to minimize environmental impact and enhance sustainability. nih.govnih.gov

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org Reactions with high atom economy are inherently less wasteful. rsc.org

Solvent-Free and Aqueous Media Syntheses

A significant aspect of green chemistry involves reducing or eliminating the use of volatile and hazardous organic solvents. nih.gov This has led to the exploration of solvent-free (neat) reaction conditions and the use of environmentally benign solvents like water. nih.govresearchgate.net

Solvent-free Michael addition reactions of cyclohexanone with chalcones have been shown to be efficient, often requiring only a simple catalyst and offering advantages like shorter reaction times and easier work-up. researchgate.net Similarly, Conia-ene reactions for constructing cyclic enones have been successfully performed under neat conditions. organic-chemistry.org For coupling reactions, conducting them in aqueous media, such as brine or water, has proven effective. rsc.orgorganic-chemistry.org The Suzuki-Miyaura coupling of aryl chlorides has been demonstrated in water with low catalyst loadings, providing a greener alternative for synthesizing key industrial intermediates. rsc.org The use of water as a solvent is highly attractive due to its low cost, non-flammability, and minimal environmental impact. nih.gov

Catalyst Design for Reusability and Sustainability

The development of reusable and recyclable catalysts is crucial for sustainable chemical manufacturing. Homogeneous catalysts, while often highly active, can be difficult to separate from the reaction mixture. mdpi.com To overcome this, significant research has focused on heterogenizing catalysts by anchoring them to solid supports.

For Suzuki-Miyaura coupling reactions, palladium catalysts supported on various materials have shown excellent reusability. Examples include:

Silica-supported palladium catalysts: These have demonstrated the ability to be reused multiple times without a significant loss in yield. mdpi.com

Polymer-anchored palladium complexes: Polystyrene-supported palladium catalysts have been used for Suzuki-Miyaura reactions in aqueous systems and can be recycled for multiple runs with minimal loss of activity. researchgate.net

Nanoparticle catalysts: Palladium nanoparticles anchored to supports like titanium dioxide or magnetic nanoparticles can be easily recovered (e.g., by centrifugation or magnetism) and reused. mdpi.com

Hydrotalcite-supported palladium: This type of catalyst has been shown to be highly active and reusable for Suzuki-Miyaura couplings of various aryl halides. thieme-connect.de

These reusable catalytic systems not only reduce the cost associated with precious metal catalysts but also minimize metal contamination in the final product, contributing to a more sustainable and economical synthetic process. researchgate.net

Spectroscopic and Structural Elucidation of 4 4 Trifluoromethyl Phenyl Cyclohexanone and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of specific nuclei.

High-Resolution ¹H and ¹³C NMR Analysis for Proton and Carbon Environments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for elucidating the carbon-hydrogen framework of 4-(4-(trifluoromethyl)phenyl)cyclohexanone.

In the ¹H NMR spectrum, the protons on the phenyl ring typically appear as multiplets in the aromatic region. The protons on the cyclohexanone (B45756) ring exhibit complex splitting patterns in the aliphatic region due to their diastereotopic nature and coupling with adjacent protons. For instance, the axial and equatorial protons on the same carbon atom are chemically non-equivalent and will show distinct signals, often as complex multiplets. rsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net The carbonyl carbon of the cyclohexanone ring is readily identified by its characteristic downfield chemical shift. The trifluoromethyl group's carbon atom also has a distinct chemical shift, often appearing as a quartet due to coupling with the three fluorine atoms. The aromatic carbons show signals in the typical aromatic region, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group. rsc.org The aliphatic carbons of the cyclohexanone ring appear at higher field strengths.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons7.2 - 7.7125 - 148
Cyclohexanone Protons (α to C=O)2.3 - 2.6~40-50
Cyclohexanone Protons (other)1.8 - 2.2~25-40
Carbonyl CarbonN/A~208-212
Trifluoromethyl CarbonN/A~124 (quartet)
Aromatic CarbonsN/A125.5 - 147.3 rsc.org

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

¹⁹F NMR for Trifluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique specifically used to characterize the trifluoromethyl (CF₃) group. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org The chemical shift of the CF₃ group in this compound provides information about its electronic environment. It typically appears as a singlet in the spectrum, with a chemical shift value that is characteristic of trifluoromethyl groups attached to an aromatic ring. rsc.org For organofluorine compounds, the chemical shift range for CF₃ groups is generally between -50 to -70 ppm. wikipedia.org This technique is particularly useful for confirming the presence and integrity of the trifluoromethyl moiety within the molecule. nih.gov

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra and determining the stereochemistry of this compound. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. sdsu.edu This allows for the tracing of the connectivity of the protons within the cyclohexanone ring and the assignment of neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a definitive assignment of the carbon spectrum based on the already assigned proton spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more). youtube.com HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as connecting the phenyl ring to the cyclohexanone ring. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are bonded. This is particularly valuable for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the substituents on the cyclohexanone ring.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to a detailed understanding of the molecule's covalent structure and three-dimensional arrangement. princeton.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov The absorption of infrared radiation or the scattering of laser light (Raman) corresponds to specific molecular vibrations, such as stretching and bending of bonds. nih.gov

For this compound, the IR spectrum will prominently feature a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group in the cyclohexanone ring, typically in the range of 1700-1725 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will also give rise to strong absorption bands, usually in the region of 1100-1350 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observable. rruff.info

Raman spectroscopy provides complementary information. nsf.gov For instance, while the C=O stretch is strong in the IR, it may be weaker in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The analysis of both IR and Raman spectra allows for a more complete picture of the vibrational modes of the molecule. nih.govustc.edu.cn

Table 2: Key Vibrational Modes for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Technique
C=O Stretch1700 - 1725IR (Strong)
C-F Stretches1100 - 1350IR (Strong)
Aromatic C=C Stretches1450 - 1600IR, Raman
Aromatic C-H Stretches3000 - 3100IR, Raman
Aliphatic C-H Stretches2850 - 3000IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. nih.govcopernicus.org HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, which allows for the unambiguous determination of the molecular formula. nih.govpnnl.gov For this compound (C₁₃H₁₃F₃O), the expected exact mass can be calculated and compared to the experimentally measured value to confirm its identity. acs.org

In addition to providing the molecular formula, mass spectrometry can also reveal information about the fragmentation pathways of the molecule upon ionization. By analyzing the masses of the fragment ions, it is possible to deduce the structure of the parent molecule. Common fragmentation patterns for this compound might include the loss of the trifluoromethyl group, cleavage of the cyclohexanone ring, or loss of carbon monoxide from the ketone.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the positions of all the atoms in the crystal lattice, providing a precise and detailed model of the molecule's structure.

For this compound, an X-ray crystal structure would reveal:

The precise bond lengths and angles of all the atoms in the molecule.

The conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat).

The relative orientation of the trifluoromethylphenyl group with respect to the cyclohexanone ring (i.e., whether it is in an axial or equatorial position).

The intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in the crystal.

This detailed structural information is invaluable for understanding the physical and chemical properties of the compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Among these, Electronic Circular Dichroism (ECD) is a powerful method for determining the enantiomeric excess (ee) and, crucially, the absolute configuration of chiral compounds in solution. nih.govnih.gov For a molecule like this compound, which is achiral in its native state, the application of chiroptical methods is contingent upon the introduction of a chiral center, typically through stereoselective synthesis or derivatization at a position that renders the molecule asymmetric.

The underlying principle of ECD spectroscopy is the differential absorption of left and right circularly polarized light by a chiral molecule. bhu.ac.in This differential absorption, plotted as a function of wavelength, results in an ECD spectrum. The spectrum is characterized by positive or negative bands, known as Cotton effects, which correspond to the electronic transitions of the molecule's chromophores. pharmatutor.orgslideshare.net For substituted cyclohexanones, the carbonyl group (C=O) serves as a key chromophore, exhibiting a weak n → π* electronic transition at around 280-300 nm. The sign and intensity of the Cotton effect associated with this transition are highly sensitive to the stereochemical environment around the carbonyl group. pharmatutor.org

The absolute configuration of a chiral derivative of this compound can be established by analyzing its ECD spectrum, often in conjunction with theoretical calculations. An established empirical method for predicting the sign of the Cotton effect in chiral cyclohexanones is the "octant rule". pharmatutor.org This rule divides the space around the carbonyl group into eight octants, with substituents in certain octants making positive or negative contributions to the Cotton effect. For instance, a substituent in a lower-left or upper-right rear octant would typically result in a negative Cotton effect for the n → π* transition. pharmatutor.org

However, the reliability of empirical rules can be limited, especially for complex molecules. Therefore, modern approaches heavily rely on the comparison of experimental ECD spectra with those predicted by quantum chemical calculations, most notably time-dependent density functional theory (TDDFT). nih.govresearchgate.net The process generally involves:

Performing a conformational analysis to identify the most stable conformers of the chiral molecule.

Calculating the ECD spectrum for each significant conformer.

Generating a Boltzmann-weighted average spectrum based on the relative energies of the conformers.

Comparing the calculated spectrum with the experimental one. A good match between the signs and relative intensities of the Cotton effects allows for an unambiguous assignment of the absolute configuration. nih.govresearchgate.net

While ECD is primarily a tool for structural elucidation, it can also be adapted for the determination of enantiomeric excess. A sample with a non-racemic mixture of enantiomers will exhibit an ECD spectrum with an intensity directly proportional to the excess of one enantiomer over the other. By creating a calibration curve with samples of known enantiomeric excess, the ee of an unknown sample can be determined from the intensity of a characteristic Cotton effect.

In the absence of a chiral center, this compound is ECD silent. However, if a chiral center is introduced, for example, by the stereoselective addition of a methyl group at the C-2 position to form (2R)-2-methyl-4-(4-(trifluoromethyl)phenyl)cyclohexanone, a distinct ECD spectrum would be observed. The following table represents hypothetical ECD data for such a chiral derivative, illustrating the expected electronic transitions and their corresponding Cotton effects.

Electronic TransitionWavelength (λ) [nm]Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹]Associated Cotton Effect
n → π* (Carbonyl)~295+1.5Positive
π → π* (Aromatic)~240-12.0Negative
π → π* (Aromatic)~210+25.0Positive

This table is a hypothetical representation for illustrative purposes, demonstrating the type of data obtained from an ECD analysis of a chiral derivative.

The sign of the Cotton effect for the n → π* transition (around 295 nm) would be particularly informative for applying the octant rule to deduce the spatial arrangement of the substituents relative to the carbonyl group. The more intense bands at lower wavelengths arise from the π → π* transitions of the trifluoromethylphenyl group, which also become chiroptically active due to their proximity to the chiral center.

Reactivity and Chemical Transformations of 4 4 Trifluoromethyl Phenyl Cyclohexanone

Reactions at the Carbonyl Group of the Cyclohexanone (B45756) Ring

The ketone functional group is the most reactive site in 4-(4-(trifluoromethyl)phenyl)cyclohexanone, undergoing a variety of nucleophilic additions and related transformations.

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. The stereochemical outcome of these additions is often influenced by the steric bulk of the substituent at the 4-position of the cyclohexanone ring.

Hydride Reductions: The reduction of this compound with hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yields the corresponding alcohol, 4-(4-(trifluoromethyl)phenyl)cyclohexan-1-ol. The reaction produces a mixture of two diastereomers: cis and trans. The stereoselectivity of the reduction is dictated by the trajectory of the hydride attack on the carbonyl carbon.

Studies on the analogous compound, 4-tert-butylcyclohexanone (B146137), provide a model for predicting this stereoselectivity. odinity.comdrnerz.comwpmucdn.com Due to the large size of the substituent at the C-4 position, the cyclohexanone ring exists predominantly in a chair conformation with this group in the equatorial position to minimize steric strain. wpmucdn.com

Small Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents are unhindered and preferentially attack from the axial face. odinity.comnih.gov This pathway, known as Felkin-Anh-Eisenstein model control, avoids steric hindrance from the axial hydrogens at C-2 and C-6, leading to the formation of the equatorial alcohol as the major product (trans isomer). odinity.com

Bulky Hydride Reagents (e.g., L-Selectride): Sterically demanding reagents like L-Selectride (lithium tri-sec-butylborohydride) cannot easily approach from the axial face. They preferentially attack from the more open equatorial face, resulting in the formation of the axial alcohol (cis isomer) as the major product. odinity.comnih.gov

Table 1: Predicted Stereoselectivity in the Hydride Reduction of this compound
Hydride ReagentPredicted Major ProductRationaleRelevant Analogue Data (Ratio for 4-t-butylcyclohexanone)
Sodium Borohydride (NaBH₄)trans-4-(4-(Trifluoromethyl)phenyl)cyclohexan-1-olAxial attack by small nucleophile, thermodynamically favored product. odinity.comdrnerz.com~80:20 trans:cis odinity.com
Lithium Aluminum Hydride (LiAlH₄)trans-4-(4-(Trifluoromethyl)phenyl)cyclohexan-1-olAxial attack by small nucleophile. nih.gov~90:10 trans:cis odinity.com
L-Selectridecis-4-(4-(Trifluoromethyl)phenyl)cyclohexan-1-olEquatorial attack by bulky nucleophile, kinetically favored product. odinity.com>95:5 cis:trans odinity.com

Organometallic Additions: Grignard reagents (RMgX) and organolithium compounds (RLi) readily add to the carbonyl group of this compound to form tertiary alcohols. mnstate.eduumkc.edu For instance, the reaction with phenylmagnesium bromide (PhMgBr) followed by an acidic workup yields 1-phenyl-4-(4-(trifluoromethyl)phenyl)cyclohexan-1-ol. pearson.com The mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon, forming a magnesium or lithium alkoxide intermediate, which is subsequently protonated. pearson.com

Wittig Reaction: The Wittig reaction provides a method for converting the ketone into an alkene. wikipedia.orglibretexts.org The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which attacks the carbonyl carbon. masterorganicchemistry.com This leads to a betaine (B1666868) or oxaphosphetane intermediate that collapses to form the desired alkene and triphenylphosphine (B44618) oxide. libretexts.orgorganic-chemistry.org Reacting this compound with Ph₃P=CH₂ would yield 1-methylene-4-(4-(trifluoromethyl)phenyl)cyclohexane. The high stability of the P=O double bond in the triphenylphosphine oxide byproduct is the driving force for this reaction. organic-chemistry.org

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-hydrogens) are acidic and can be removed by a base to form a nucleophilic enolate ion. msu.edulibretexts.org This enolate is a key intermediate in several important C-C bond-forming reactions. libretexts.org

The formation of the enolate allows for alpha-substitution, where an electrophile replaces an α-hydrogen. youtube.com A common example is the alkylation of enolate ions. Treatment of this compound with a strong, sterically hindered base like lithium diisopropylamide (LDA) generates the enolate. Subsequent reaction with an alkyl halide (e.g., methyl iodide) introduces an alkyl group at the α-position, yielding a 2-alkyl-4-(4-(trifluoromethyl)phenyl)cyclohexanone. libretexts.org

Imine and Enamine Formation: Like other ketones, this compound reacts with primary amines under acidic catalysis to form imines (Schiff bases) through a condensation reaction where a molecule of water is eliminated. With secondary amines, such as pyrrolidine (B122466) or morpholine, the reaction yields an enamine. youtube.comyoutube.com The mechanism involves nucleophilic attack by the amine on the carbonyl, formation of a hemiaminal intermediate, and acid-catalyzed dehydration. youtube.com Since there is no hydrogen on the nitrogen to eliminate in the final step with a secondary amine, a proton is lost from an adjacent carbon to form the C=C double bond of the enamine. youtube.com

Aldol-Type Condensation: In the presence of a base or acid catalyst, this compound can undergo condensation reactions with aldehydes that lack α-hydrogens, such as benzaldehyde (B42025). chemmethod.com This crossed-aldol or Claisen-Schmidt condensation results in the formation of an α,α'-bis(arylidene)cycloalkanone. The reaction proceeds via the enolate of the cyclohexanone attacking the aldehyde, followed by dehydration to yield a conjugated α,β-unsaturated ketone system. chemmethod.com

Reductive amination is a powerful method for converting ketones into amines. harvard.eduorganic-chemistry.org This transformation can be performed in a one-pot reaction by treating this compound with an amine (ammonia, a primary amine, or a secondary amine) in the presence of a reducing agent. organic-chemistry.org The ketone and amine first form an equilibrium with an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Commonly used reducing agents are selective for the iminium ion over the ketone, preventing premature reduction of the starting material. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this purpose under mildly acidic conditions. harvard.edu This pathway allows for the synthesis of a diverse range of primary, secondary, and tertiary amines from the parent ketone. nih.gov

Table 2: Reagents and Products in the Reductive Amination of this compound
Amine ReactantReducing AgentProduct Type
Ammonia (NH₃)NaBH₃CN or H₂/CatalystPrimary Amine
Primary Amine (R-NH₂)NaBH(OAc)₃Secondary Amine
Secondary Amine (R₂NH)NaBH(OAc)₃Tertiary Amine

Transformations Involving the Cyclohexanone Ring System

While less common than reactions at the carbonyl, the cyclohexanone ring itself can be modified through rearrangements that lead to ring expansion or contraction.

Ring Expansion: A potential pathway for ring expansion involves the reaction of this compound with a carbene or a carbene equivalent. For example, the addition of a chlorotrifluoromethyl carbene could lead to a cyclopropane (B1198618) intermediate which, upon rearrangement, could expand the six-membered ring to a seven-membered ring, introducing the trifluoromethyl group in the process. doi.org Another classic method is the Tiffeneau-Demjanov rearrangement. This would involve converting the ketone to a cyanohydrin, followed by reduction of the nitrile to a primary amine. Diazotization of this β-amino alcohol with nitrous acid would induce a rearrangement, expanding the cyclohexanone ring to a cycloheptanone.

Ring Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of α-halocycloalkanones. This would require the initial α-halogenation of this compound, for example, using bromine under acidic conditions to form 2-bromo-4-(4-(trifluoromethyl)phenyl)cyclohexanone. libretexts.org Treatment of this α-halo ketone with a base, such as sodium hydroxide (B78521), would induce the rearrangement. The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the base to yield a cyclopentanecarboxylic acid derivative, effectively contracting the ring by one carbon.

Baeyer-Villiger Oxidation and Related Rearrangements

The Baeyer-Villiger oxidation is a well-established reaction that converts ketones into esters, or in the case of cyclic ketones, into lactones. wikipedia.orgnih.gov This transformation is typically achieved using peroxyacids or peroxides as the oxidant. wikipedia.org The reaction proceeds through the formation of a Criegee intermediate, followed by the migration of a substituent from the ketone to the peroxide oxygen. wikipedia.org The regioselectivity of this migration is a key aspect of the reaction, with the group best able to stabilize a positive charge migrating preferentially. The generally accepted migratory aptitude is: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

For this compound, two possible lactone products can be formed via Baeyer-Villiger oxidation, depending on which carbon atom adjacent to the carbonyl group migrates.

Migration of the C2 carbon: This would result in the formation of a seven-membered lactone, where the oxygen atom is inserted between the carbonyl carbon and the C2 position of the cyclohexanone ring.

Migration of the C6 carbon (bearing the 4-(trifluoromethyl)phenyl group): This would lead to a different seven-membered lactone, with the oxygen atom inserted between the carbonyl carbon and the C6 position.

Given the established migratory aptitudes, the 4-(trifluoromethyl)phenyl group (a substituted phenyl group) would be expected to have a higher migratory aptitude than the secondary alkyl carbon at the C2 position. Therefore, the principal product of the Baeyer-Villiger oxidation of this compound is predicted to be the lactone resulting from the migration of the aryl-substituted carbon.

The reaction can be carried out using various reagents, including meta-chloroperoxybenzoic acid (m-CPBA), peroxyacetic acid, or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgsigmaaldrich.com The choice of reagent and reaction conditions can influence the yield and selectivity of the reaction. sigmaaldrich.com

Predicted Products of Baeyer-Villiger Oxidation
Migrating GroupPredicted Product StructureProduct Name
4-(Trifluoromethyl)phenyl groupOxygen inserted between carbonyl and substituted carbon7-(4-(Trifluoromethyl)phenyl)oxepan-2-one
Cyclohexyl C2 carbonOxygen inserted between carbonyl and unsubstituted carbon5-(4-(Trifluoromethyl)phenyl)oxepan-2-one

Stereoselective Modifications of the Cyclohexanone Ring

The cyclohexanone ring in this compound is a prime site for stereoselective modifications, which are crucial for the synthesis of chiral molecules with specific biological activities. masterorganicchemistry.com These reactions aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others. masterorganicchemistry.com

One of the most common stereoselective modifications is the reduction of the ketone to a secondary alcohol. The stereochemical outcome of this reduction is influenced by several factors, including the steric bulk of the reducing agent and the substituents on the cyclohexanone ring. Transition state theory is often used to predict the stereoselectivity of these reactions. pku.edu.cn

Another important class of stereoselective reactions is the Michael addition of nucleophiles to the α,β-unsaturated ketones that can be derived from this compound. The use of chiral catalysts can induce high levels of diastereo- and enantioselectivity in these additions. psu.edu For instance, bifunctional thiourea (B124793) catalysts have been shown to be effective in promoting the asymmetric Michael addition of ketones to nitroolefins, yielding products with excellent stereocontrol. psu.edu

Furthermore, cascade reactions involving the cyclohexanone moiety can lead to the construction of complex polycyclic structures with multiple stereocenters. rsc.org These sequential reactions, often catalyzed by a combination of organocatalysts, allow for the efficient synthesis of spiro-compounds and other intricate architectures in a highly stereoselective manner. rsc.org

Examples of Stereoselective Modifications
Reaction TypeKey FeaturesPotential Products
Stereoselective ReductionFormation of cis or trans alcohol isomers.cis- and trans-4-(4-(Trifluoromethyl)phenyl)cyclohexanol
Asymmetric Michael AdditionCreation of new stereocenters with high diastereo- and enantioselectivity.Substituted cyclohexanones with multiple chiral centers
Asymmetric Aldol (B89426) ReactionFormation of β-hydroxy ketones with controlled stereochemistry.Aldol adducts with defined stereoisomeric forms

Reactions at the Phenyl and Trifluoromethyl Moiety

The phenyl and trifluoromethyl groups of the molecule also offer opportunities for chemical modification, although these transformations can be more challenging due to the stability of these moieties.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. libretexts.org The trifluoromethyl group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature. tcichemicals.com This means that electrophilic substitution on the phenyl ring of this compound will be slower than on benzene (B151609) and will primarily occur at the positions meta to the trifluoromethyl group (i.e., the 3- and 5-positions of the phenyl ring). masterorganicchemistry.commasterorganicchemistry.com

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For these reactions to proceed on the deactivated ring, harsh reaction conditions or highly reactive electrophiles are often necessary. libretexts.org For example, nitration would typically require a mixture of concentrated nitric acid and sulfuric acid. libretexts.org

The cyclohexyl substituent is generally considered to be an activating group, directing incoming electrophiles to the ortho and para positions. However, in this case, the directing effect of the powerful trifluoromethyl group will dominate.

Directing Effects in Electrophilic Aromatic Substitution
SubstituentElectronic EffectDirecting Influence
-CF3Strongly deactivating (electron-withdrawing)meta-directing
-CyclohexylActivating (electron-donating)ortho, para-directing

Modifications and Derivatizations of the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability and is generally unreactive under many conditions. tcichemicals.com However, under specific and often harsh conditions, it can undergo transformations. Reactions involving the C-F bonds of a trifluoromethyl group are challenging due to the strength of these bonds. acs.org

Some transformations of aromatic trifluoromethyl groups have been reported, often requiring specialized reagents or reaction conditions. tcichemicals.com For instance, reactions with strong nucleophiles can sometimes lead to the displacement of fluoride (B91410) ions, but this is not a common or facile process. acs.orgacs.org In the presence of superacids, trifluoromethyl-substituted arenes can undergo protolytic defluorination to form reactive electrophilic species like acylium cations. nih.gov

It is important to note that most synthetic strategies focus on introducing the trifluoromethyl group rather than modifying it once it is in place. wikipedia.org

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov These reactions are highly efficient and atom-economical. nih.gov

This compound can serve as a valuable building block in MCRs. The ketone functionality can participate in a variety of MCRs, such as the Ugi or Passerini reactions, after initial transformation or in conjunction with other reactive partners. For example, condensation with an amine could form an enamine or imine intermediate that could then participate in a subsequent MCR.

The diverse reactivity of the carbonyl group allows this ketone to be incorporated into various heterocyclic scaffolds through MCRs. For instance, it could be a component in the synthesis of pyrazolo[3,4-b]pyridines or other complex heterocyclic systems. evitachem.com The trifluoromethylphenyl moiety would be retained in the final product, imparting its specific electronic and steric properties.

A four-component radical cascade trifluoromethylation of alkenes has also been reported, showcasing the utility of trifluoromethyl-containing building blocks in complex reaction sequences. rsc.org

Computational Chemistry and Theoretical Investigations of 4 4 Trifluoromethyl Phenyl Cyclohexanone

Conformational Analysis and Energy Minima Determination

The flexibility of the cyclohexanone (B45756) ring and the rotation of the phenyl group grant 4-(4-(trifluoromethyl)phenyl)cyclohexanone access to various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these structures, known as energy minima.

The primary conformations of the cyclohexane (B81311) ring are the chair, boat, and twist-boat forms. The chair conformation is typically the most stable due to its minimization of angular and torsional strain. For a 4-substituted cyclohexanone, the substituent—in this case, the 4-(trifluoromethyl)phenyl group—can occupy either an axial or an equatorial position.

Computational methods like Density Functional Theory (DFT) and Molecular Mechanics (MM) are employed to determine the relative energies of these conformers. nih.gov DFT, a quantum mechanical method, provides high accuracy by solving the electronic structure of the molecule. chemrxiv.org MM methods, which use classical physics principles, offer a faster computational alternative for large systems.

For this compound, calculations would be expected to show a strong preference for the chair conformation where the bulky 4-(trifluoromethyl)phenyl group is in the equatorial position. This arrangement minimizes steric hindrance (1,3-diaxial interactions) that would occur if the group were in the axial position. The energy difference between the equatorial and axial conformers (the A-value) is a key parameter derived from these calculations.

Table 1: Illustrative Conformational Energy Data Note: This table presents expected values for illustrative purposes, as specific experimental or high-level computational data for this exact molecule is not readily available in the literature.

ConformerSubstituent PositionComputational MethodRelative Energy (kcal/mol)Population (%) at 298 K
ChairEquatorialDFT (B3LYP/6-31G)0.00>99
ChairAxialDFT (B3LYP/6-31G)~3.5 - 5.0<1
Twist-Boat-DFT (B3LYP/6-31G*)~5.5 - 7.0<0.1

Electronic Structure Calculations

Electronic structure calculations reveal how electrons are distributed within the molecule, which is fundamental to its reactivity and properties.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO may have significant contributions from the carbonyl group and the trifluoromethylphenyl moiety. The electron-withdrawing nature of the CF3 group would likely lower the energy of the LUMO and widen the HOMO-LUMO gap compared to unsubstituted phenylcyclohexanone.

Charge Distribution and Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. In this compound, the most negative potential is expected around the carbonyl oxygen atom, making it a site for electrophilic attack or hydrogen bonding. The hydrogen atoms and the region around the highly electronegative fluorine atoms of the CF3 group would exhibit positive potential. This information is crucial for understanding intermolecular interactions and predicting reaction sites. researchgate.net

Table 2: Predicted Electronic Properties (Illustrative)

PropertyPredicted Value (DFT)Interpretation
HOMO Energy~ -7.0 to -6.5 eVElectron-donating capability (localized on phenyl ring)
LUMO Energy~ -1.5 to -1.0 eVElectron-accepting capability (localized on carbonyl/CF3-phenyl)
HOMO-LUMO Gap~ 5.0 to 5.5 eVIndicates high kinetic stability
Dipole Moment~ 3.0 - 4.0 DReflects overall molecular polarity

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry can map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and the transition states that connect them. For key transformations involving this compound, such as its reduction to the corresponding alcohol or its reaction at the alpha-carbon via an enolate, DFT calculations can provide invaluable mechanistic insights.

By locating the transition state structure and calculating its energy (the activation energy), chemists can predict reaction rates and understand how substituents influence reactivity. For example, in the nucleophilic addition to the carbonyl group, calculations can show how the trifluoromethylphenyl group electronically affects the electrophilicity of the carbonyl carbon and sterically hinders the approach of a nucleophile.

Spectroscopic Property Prediction and Validation

Theoretical calculations are highly effective at predicting various types of molecular spectra. These predicted spectra can be compared against experimental data to confirm the molecule's structure.

Vibrational Spectra (IR/Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, key predicted peaks would include the C=O stretch of the ketone (typically around 1715 cm⁻¹), C-F stretches from the trifluoromethyl group (in the 1100-1350 cm⁻¹ region), and various C-H and C-C stretches from the aliphatic and aromatic rings.

NMR Spectra: Chemical shifts (¹H, ¹³C) and coupling constants can be calculated with good accuracy. These predictions are instrumental in assigning peaks in experimental NMR spectra, especially for complex molecules.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption. scirp.org The calculations would likely predict π → π* transitions associated with the aromatic ring and a weaker n → π* transition for the carbonyl group. niscpr.res.in

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules arrange themselves into a crystal lattice defined by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. scirp.orgnih.gov The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close contact between molecules.

For this compound, a Hirshfeld analysis would likely reveal the following key interactions:

H···H contacts: These are typically the most abundant interactions, arising from the numerous hydrogen atoms on the cyclohexane and phenyl rings. iucr.org

O···H contacts: Hydrogen bonds involving the carbonyl oxygen are expected to be present, playing a directional role in the crystal structure.

F···H contacts: Weak hydrogen bonds involving the fluorine atoms of the trifluoromethyl group would also contribute to the stability of the crystal lattice.

Table 3: Illustrative Hirshfeld Surface Contact Contributions

Interaction TypePredicted Contribution (%)Description
H···H~ 45 - 55%Dominant, non-directional van der Waals forces
C···H / H···C~ 15 - 25%Interactions involving aromatic and aliphatic groups
O···H / H···O~ 10 - 15%Represents C-H···O hydrogen bonding
F···H / H···F~ 5 - 10%Weak hydrogen bonds involving the CF3 group
Other (F···C, F···F, etc.)~ 5%Minor contributions to packing stability

Ligand-Protein Docking Simulations for Potential Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rjptonline.orgyoutube.com This method is central to structure-based drug design. Docking simulations for this compound would explore its potential to bind to various protein targets.

The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target protein. plos.org

Docking: A scoring algorithm places the ligand in the protein's binding site in multiple possible conformations and orientations, calculating a binding score or affinity for each "pose." nih.gov

Analysis: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

For this molecule, theoretical binding modes would likely involve:

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor with donor residues (e.g., Lysine, Arginine, Serine) in a protein's active site. nih.gov

Hydrophobic Interactions: The phenyl ring and the cyclohexane core provide significant hydrophobic surfaces that can interact with nonpolar amino acid residues (e.g., Leucine, Valine, Phenylalanine).

Halogen Bonding: The trifluoromethyl group could potentially engage in halogen bonding or other specific interactions within the binding pocket.

These simulations can generate hypotheses about the molecule's potential biological activity and guide the synthesis of more potent analogs. acs.org

Applications of 4 4 Trifluoromethyl Phenyl Cyclohexanone in Advanced Materials and Chemical Synthesis

Role as a Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of the trifluoromethylphenyl group on the cyclohexanone (B45756) ring makes this compound a valuable starting material for creating intricate molecular architectures. The ketone allows for a wide range of chemical transformations, while the trifluoromethyl group often enhances the biological activity and physicochemical properties of the final products. nih.gov

The 4-(4-(Trifluoromethyl)phenyl)cyclohexanone scaffold is instrumental in the design of novel pharmaceutical agents. The trifluoromethyl (-CF3) group is a key feature in modern drug design, known for its ability to improve metabolic stability, binding affinity, and bioavailability. nih.gov Its incorporation into a cyclohexanone framework provides a robust scaffold that can be elaborated into a variety of drug candidates.

One primary synthetic application involves the use of the cyclohexanone moiety in aldol (B89426) reactions to construct complex stereocenters, such as optically active tertiary alcohols, which are crucial intermediates for various pharmaceuticals. sumitomo-chem.co.jp The general approach often involves the reaction of the ketone with various nucleophiles to build more complex structures. For instance, related trifluoromethyl-containing building blocks are used to synthesize quinolone derivatives that have shown potential as anticancer agents by targeting specific kinases. mdpi.com

The synthesis of such pharmaceutical intermediates often begins with the preparation of the core cyclohexanone structure. Patented methods describe the synthesis of 4-substituted cyclohexanones through the catalytic hydrogenation of corresponding phenols followed by oxidation. google.com This provides a scalable route to the core scaffold.

Table 1: Synthetic Transformations of the Cyclohexanone Scaffold for Pharmaceutical Intermediates

Reaction Type Reagents/Conditions Resulting Structure Pharmaceutical Relevance
Asymmetric Aldol Reaction Proline catalysts, Aldehydes Chiral β-hydroxy ketones Construction of stereospecific drug intermediates. sumitomo-chem.co.jp
Reductive Amination Amines, Reducing agents (e.g., NaBH3CN) Substituted aminocyclohexanes Core for various receptor antagonists and enzyme inhibitors.
Wittig Reaction Phosphonium (B103445) ylides Phenyl-cyclohexylidene derivatives Synthesis of non-steroidal hormone modulators.

The molecular design strategy leverages the properties of both the cyclohexane (B81311) ring and the trifluoromethylphenyl group. The cyclohexane portion provides a three-dimensional structure that can orient substituents in specific spatial arrangements for optimal target binding. The trifluoromethylphenyl group can engage in specific interactions with protein targets and enhance pharmacokinetic properties. nih.gov The combination of these features in a single scaffold is a powerful tool in medicinal chemistry for developing new therapeutic agents. nih.gov

In the agrochemical industry, fluorine-containing compounds, particularly those with trifluoromethyl groups, are highly prevalent due to their enhanced efficacy and stability. researchgate.net this compound serves as a key intermediate for the synthesis of potent herbicides, insecticides, and fungicides. The trifluoromethylphenyl moiety is a common feature in many commercial agrochemicals. nih.gov

Recent research has focused on designing novel agrochemicals by incorporating this scaffold. For example, derivatives of 2-(nicotinoyl)cyclohexane-1,3-dione containing a phenyl group have been developed as potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical target for herbicides. acs.org Molecular docking studies have confirmed that the phenyl group can fit into the active site of the enzyme, and the presence of a trifluoromethyl substituent could further enhance this interaction. acs.org

Furthermore, trifluoromethylphenylpyrazolone derivatives have been synthesized and evaluated for their molluscicidal activity against agricultural pests. acs.org These studies demonstrate the versatility of the trifluoromethylphenyl group in creating bioactive molecules for crop protection. The synthesis of these complex agrochemicals often relies on building blocks like this compound. vandemark.comframochem.com

Table 2: Examples of Agrochemical Classes Synthesized from Related Scaffolds

Agrochemical Class Target/Mode of Action Role of Trifluoromethylphenyl Group
HPPD-inhibiting Herbicides Inhibition of 4-hydroxyphenylpyruvate dioxygenase Enhances binding affinity and herbicidal activity. acs.org
Pyrazole-based Molluscicides Neurological targets (e.g., GABA receptors) Increases potency and metabolic stability. acs.org

While the direct incorporation of the synthetic this compound into natural products is not common, its structural motif serves as a valuable scaffold in the total synthesis of complex natural product analogues. Highly functionalized and optically pure cyclohexanones are versatile chiral building blocks. elsevierpure.com Methods like the Ferrier carbocyclization can produce chiral cyclohexanones from simple sugars, which are then used as starting points for synthesizing natural products containing cyclohexane rings, such as hygromycin A and lycoricidine. elsevierpure.com

The principles used in these syntheses can be applied to scaffolds like this compound to create fluorinated analogues of natural products. Such analogues are of great interest as they can exhibit modified or enhanced biological activities. The robust cyclohexanone core provides a template upon which complex stereochemistry and functionality, characteristic of natural products, can be built using various synthetic transformations. nih.govrsc.org The introduction of the trifluoromethylphenyl group can create novel compounds that mimic the spatial arrangement of natural products while possessing the unique electronic properties of the fluorine atoms. rsc.orgnih.gov

Contributions to Polymer and Material Science

The utility of this compound extends beyond biologically active molecules into the realm of polymer chemistry and material science, where its rigid structure and fluorine content can be exploited to create high-performance materials.

Specialty polymers are designed to have specific properties such as high thermal stability, chemical resistance, and unique optical or electrical characteristics. Fluorinated polymers, in particular, are known for their low surface energy, hydrophobicity, and stability.

A key application of related structures is in the synthesis of monomers for high-performance polymers like polyimides. For example, the non-fluorinated analogue, 4-phenylcyclohexanone, has been used to prepare a cardo diamine monomer, 1,1-bis[4-(4-aminophenoxy)phenyl]-4-phenylcyclohexane. sigmaaldrich.comsigmaaldrich.com The term "cardo" (from the Greek word for loop) refers to polymers containing a bulky, cyclic group in the backbone, which restricts rotational motion and thereby increases the polymer's glass transition temperature and thermal stability.

By analogy, this compound can be converted into a corresponding diamine monomer. The presence of the trifluoromethyl group would be expected to impart several desirable properties to the resulting polyimides or other polymers:

Enhanced Solubility: The CF3 group can disrupt polymer chain packing, improving solubility in organic solvents for easier processing.

Lower Dielectric Constant: The incorporation of fluorine reduces the dielectric constant, making the materials suitable for microelectronics applications.

Increased Hydrophobicity: The fluorinated surface would be highly water-repellent.

High Thermal Stability: The inherent rigidity of the cardo structure combined with the strong C-F bonds contributes to excellent thermal and oxidative stability.

Table 3: Potential Properties of Polymers Derived from this compound

Polymer Type Potential Monomer Key Property Enhancement Potential Application
Polyimides 1,1-bis[4-(4-aminophenoxy)phenyl]-4-(4-trifluoromethylphenyl)cyclohexane High thermal stability, low dielectric constant Aerospace components, microelectronics
Polyamides Diamines derived from the title compound Improved chemical resistance, high strength Specialty fibers, engineering plastics

In the field of homogeneous catalysis, the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. researchgate.netnih.gov Chiral ligands are especially important for asymmetric catalysis, which is a cornerstone of modern chemical synthesis.

The cyclohexane framework is an excellent scaffold for designing rigid and sterically defined ligands. Research has shown that cyclohexane-based P,N-ligands (containing both phosphorus and nitrogen donor atoms) can be readily synthesized and are effective in transition metal-catalyzed reactions. nih.gov A common synthetic route involves the ring-opening of an aziridine (B145994) on the cyclohexane ring with a phosphorus nucleophile. nih.gov

Applying this methodology, this compound can be converted into a chiral amino alcohol, which can then be transformed into a variety of bidentate and monodentate ligands. The trifluoromethylphenyl group can influence the electronic properties of the catalytic center, potentially fine-tuning the catalyst's reactivity and selectivity. nih.gov The design of such ligands is a promising area for developing new, highly efficient catalysts for a range of chemical transformations, from pharmaceutical synthesis to polymer recycling. osti.gov

Potential in Advanced Organic Electronic Materials

The unique combination of a polar ketone, a semi-rigid cyclohexyl linker, and an electron-withdrawing trifluoromethylphenyl group in this compound suggests its potential as a building block for advanced organic electronic materials. Its utility can be projected in areas such as liquid crystals, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

The primary attributes contributing to this potential are the molecule's likely high dipole moment, the influence of the trifluoromethyl group on electronic properties and stability, and the structural versatility of the cyclohexanone moiety. Molecules with strong dipole moments are of significant interest for applications in nonlinear optics and for tuning the electronic properties of materials in devices like photovoltaic cells and field-effect transistors. nih.gov The dipole moment arises from the separation of positive and negative charges within a molecule. libretexts.orglibretexts.orgwikipedia.org In this compound, the electronegative oxygen of the ketone and the highly electron-withdrawing trifluoromethyl (CF3) group create a significant charge separation, likely resulting in a substantial molecular dipole moment.

The incorporation of trifluoromethyl groups is a well-established strategy in the design of n-type organic semiconductors. researchgate.net The strong electron-withdrawing nature of the CF3 group can enhance electron mobility, which is crucial for balancing charge injection and transport in electronic devices. mdpi.comrsc.org Furthermore, the introduction of bulky trifluoromethylphenyl units can effectively hinder intermolecular aggregation and reduce self-quenching in emissive materials, a common issue that can decrease the efficiency of OLEDs. mdpi.com

Fluorinated compounds are extensively used in liquid crystal displays (LCDs). researchgate.netrsc.org The introduction of fluorine atoms into a molecule can significantly alter its physical properties, including dielectric anisotropy, optical anisotropy, and viscosity. researchgate.netrsc.org Specifically, for vertically aligned (VA) LCDs, liquid crystal mixtures with a negative dielectric anisotropy are required. tandfonline.com The synthesis of various liquid crystalline compounds containing fluorinated terminal groups has been a focus of research to achieve these desired properties. tandfonline.com

The structure of this compound, featuring a rigid phenyl group and a flexible cyclohexyl ring, is reminiscent of the core structures found in many liquid crystalline molecules. The synthesis of liquid crystals from cyclohexanone derivatives is a known approach. tandfonline.comtandfonline.comnih.gov By modifying the cyclohexanone moiety, for example, through reactions at the ketone group, it is conceivable to create derivatives that exhibit mesophases (liquid crystal phases). The trifluoromethyl group would likely contribute to a high negative dielectric anisotropy, a key property for use in VA-LCDs.

The following table shows the properties of some fluorinated liquid crystalline compounds, illustrating the effect of fluorination on their physical characteristics. While not directly involving the target compound, this data demonstrates the principles that would apply.

Compound Structure (Illustrative Examples of Fluorinated Liquid Crystals)Mesophase (°C)Dielectric Anisotropy (Δε)
4-Propyl-4'-(trifluoromethoxy)biphenylC 22.0 S 65.1 I-
4-Nonyl-4'-(trifluoromethoxy)biphenylC 14.2 S 37.5 I-
4-Pentyl-4'-(difluoromethoxy)phenyl benzoateC 26.0 S 43.6 I-

Data sourced from studies on various fluorinated liquid crystals and is for illustrative purposes only. tandfonline.com

In the realm of OLEDs and OFETs, trifluoromethylphenyl groups are incorporated into molecular structures to enhance performance. For instance, anthracene (B1667546) derivatives bearing a 3-(trifluoromethyl)phenyl group have been synthesized and shown to possess high thermal stability and suitable frontier energy levels for use as host materials in blue OLEDs. mdpi.comresearchgate.net The trifluoromethyl group is noted for its ability to improve electron mobility and thus the balance of charge injection and transport. mdpi.com

Similarly, trifluoromethylphenyl-substituted phthalimides have been investigated as n-type semiconductors in OFETs. rsc.orgrsc.org These materials have demonstrated clear n-type characteristics with measurable electron mobility. rsc.orgrsc.org The electron-withdrawing nature of the trifluoromethylphenyl group is crucial for achieving n-type behavior. rsc.org

Given these precedents, this compound could serve as a precursor for more complex molecules designed for OLEDs and OFETs. The trifluoromethylphenyl moiety would be expected to impart favorable electronic properties and stability, while the cyclohexanone part of the molecule could be chemically modified to build up larger, conjugated systems required for these applications. For example, the ketone could undergo condensation reactions to link to other aromatic or charge-transporting units.

The table below summarizes the performance of some organic electronic devices incorporating trifluoromethylphenyl derivatives, highlighting the role of this functional group.

Device TypeMaterial Incorporating Trifluoromethylphenyl GroupKey Performance Metric
Blue OLED9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene (Host)Max. Brightness: 2153.5 cd·m⁻²
n-type FETBiselenophene substituted N-trifluoromethylphenyl-phthalimideElectron Mobility: ~10⁻⁴ cm² V⁻¹ s⁻¹

This data is based on published research on the specified compounds and serves to illustrate the potential impact of the trifluoromethylphenyl group. rsc.orgresearchgate.netrsc.org

Biological Activity Studies of 4 4 Trifluoromethyl Phenyl Cyclohexanone and Its Derivatives in Vitro and Mechanistic Focus

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of derivatives based on the cyclohexanone (B45756) scaffold. Modifications to both the trifluoromethylphenyl ring and the cyclohexanone moiety have profound impacts on biological activity.

For a series of diarylpentanoids, the presence of a cyclohexanone moiety in the C5 bridge was found to be a determinant of activity, though it was slightly less potent than analogs containing a tetrahydro-4H-thiopyran-4-one ring. mdpi.com In the development of phosphodiesterase-4D (PDE4D) inhibitors, a systematic SAR study revealed that specific substituents on the phenyl ring were crucial for high-affinity binding. nih.gov The pharmacophore for these inhibitors often includes a planar scaffold with two aromatic substituents. nih.gov

In the context of receptor-interacting protein kinase 2 (RIPK2) inhibitors, SAR studies on 4-aminoquinoline (B48711) derivatives showed that substitutions at the C6 position were critical. nih.gov Replacing a t-butyl sulphone with aromatic derivatives like pyridinyl or pyrimidinyl rings resulted in compounds with high potency (IC₅₀ = 1.5–6 nM), suggesting that hydrogen bond acceptors interacting with a serine residue (Ser25) were favorable. nih.gov

Similarly, for inhibitors of equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the fluorophenyl moiety attached to a piperazine (B1678402) ring was essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk Replacing a naphthalene (B1677914) group with a benzene (B151609) ring could abolish the activity, but further substitutions on the benzene ring could restore it, highlighting the sensitive dependence of activity on the structure of the aromatic systems. polyu.edu.hk

In Vitro Enzyme Inhibition Assays (e.g., p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition)

A significant body of research has focused on the potent inhibitory activity of trifluoromethylphenyl-cyclohexane derivatives against the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). bibliotekanauki.pl HPPD is a key enzyme in the catabolism of tyrosine, and its inhibition is the mechanism of action for a class of herbicides and the drug nitisinone, used to treat type I tyrosinemia. bibliotekanauki.plwikipedia.org

Derivatives such as 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione (NTBC) and its analogs are powerful, time-dependent, reversible inhibitors of HPPD. bibliotekanauki.plnih.gov The inhibition process involves the rapid formation of a tight-binding enzyme-inhibitor complex. nih.govnih.gov For instance, NTBC was found to inhibit over 50% of rat liver HPPD activity within 30 seconds at a concentration of 50 nM. nih.gov The IC₅₀, the concentration required to inhibit 50% of the enzyme's activity, has been determined for several derivatives.

Recent studies have designed new 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione derivatives as novel HPPD inhibitors. acs.org One such compound, IV-45, demonstrated an IC₅₀ of 0.21 μM against Arabidopsis thaliana HPPD, which was more potent than the commercial herbicide mesotrione (B120641) (IC₅₀ of 0.23 μM). acs.org

Below is a table summarizing the in vitro inhibition of HPPD by various derivatives.

CompoundEnzyme SourceIC₅₀ ValueKinetic ParametersReference
2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC)Rat Liver HPPD~40 nMk* = 9.9 ± 2.5 x 10⁻⁵ sec⁻¹ nM⁻¹; slow dissociation with t½ estimated at 63 hours. nih.gov
2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC)Rat Liver HPPDN/Ak* = 3.3 ± 0.8 x 10⁻⁵ sec⁻¹ nM⁻¹; faster dissociation than NTBC with t½ estimated at ~10 hours. nih.gov
2-[2-nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6-tetramethyl-cyclohexane-1,3,5-trione (1)Rat Hepatic HPPD~50 nMk* = (1.5 ± 0.2) x 10⁻⁵ s⁻¹ nM⁻¹; extremely slow dissociation with t½ estimated at 101 ± 14 hours. nih.gov
Compound IV-45 (a 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione derivative)A. thaliana HPPD0.21 μMN/A acs.org

N/A: Not Available

Other enzyme inhibition studies on related trifluoromethyl structures have also been reported. Synthesized trifluoromethyl thioxanthene (B1196266) derivatives showed moderate inhibition of pancreatic lipase, with IC₅₀ values ranging from 100.6 to 277 µM. mdpi.com

Receptor Binding Studies (e.g., molecular level interaction with biological targets)

Molecular docking and modeling studies have provided detailed insights into the binding interactions between trifluoromethylphenyl-cyclohexanone derivatives and their biological targets at the molecular level.

For HPPD inhibitors, the interaction is characterized by a bidentate chelating interaction with the Co²⁺ cofactor in the enzyme's active site. acs.org Additionally, a crucial π–π stacking interaction occurs between the inhibitor's aromatic ring and the rings of two phenylalanine residues (Phe381 and Phe424 in A. thaliana HPPD). acs.org Theoretical modeling of the HPPD-NTBC complex supports this, showing a sandwich-like formation due to π-stacking interactions. bibliotekanauki.pl Molecular dynamics simulations have confirmed that these interactions lead to a stable bond with the enzyme, resulting in a strong inhibitory effect. acs.org

In the study of RIPK2 inhibitors, docking studies revealed that potent compounds fit into the kinase's active site, where they can form hydrogen bonds with key residues such as Ser25. nih.gov Similarly, for novel inhibitors of human equilibrative nucleoside transporters (ENTs), molecular docking analysis suggested that the binding site for these compounds in ENT1 may be different from that of other conventional inhibitors. polyu.edu.hk

Cell-Based Assays for Mechanistic Understanding

Cell-based assays have been employed to understand the specific cellular effects and pathway modulations induced by these compounds, independent of clinical correlations.

For instance, a derivative of thioxanthene, TXA1, was shown to decrease the viability of breast cancer and melanoma cell lines by modulating autophagy and inducing apoptosis. mdpi.com Another study on trifluoromethyl thioxanthene derivatives found that one compound exhibited potent anticancer activity against HeLa cells with an IC₅₀ of 87.8 nM. mdpi.com

In the context of inflammation, a novel 4-aminoquinoline-based RIPK2 inhibitor was identified as a potent agent in reducing the secretion of MDP-induced TNF-α in a dose-dependent manner in cellular assays. nih.gov Studies on ENT inhibitors used nucleoside transporter-deficient cells transfected with human ENT1 and ENT2 to screen compound activity. polyu.edu.hk These assays measured the uptake of [³H]uridine to quantify the inhibitory effect. polyu.edu.hk The most potent compounds were found to reduce the Vmax of uridine (B1682114) uptake without affecting the Km, indicating a non-competitive mode of inhibition. polyu.edu.hk These effects were observed without impacting cell viability, as measured by MTT and LDH release assays. polyu.edu.hkfrontiersin.org

Antimicrobial and Antifungal Activity at the Mechanistic Level

Derivatives of cyclohexanone, including those with trifluoromethyl groups, have demonstrated significant antimicrobial and antifungal properties against a range of pathogens.

One study detailed the synthesis of novel chalcones with trifluoromethyl and trifluoromethoxy groups, which were evaluated as antibacterial and antifungal agents. nih.gov The compounds exhibited varying degrees of activity, with some being more active than standard drugs. nih.gov Another study found that ethyl (4-tert-butylcyclohexylidene)acetate and a bromolactone derivative of 4-tert-butylcyclohexanone (B146137) displayed antibacterial activity, with the strongest effects against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus. nih.gov

An oxygenated cyclohexanone derivative, (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, isolated from the fungus Amphirosellinia nigrospora, inhibited the growth of most tested phytopathogenic bacteria, including Ralstonia solanacearum, and also suppressed the mycelial growth of several plant pathogenic fungi. nih.gov This compound was effective in reducing bacterial leaf spot disease on detached peach leaves and suppressing bacterial wilt on tomato seedlings. nih.gov

Novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have shown obvious antifungal activities against several species of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae. frontiersin.org Certain compounds in this class showed significant potential as candidates for controlling Botrytis cinerea. frontiersin.org

The table below summarizes the observed antimicrobial activities.

Compound/Derivative ClassTarget Organism(s)Activity ObservedReference
Trifluoromethyl and trifluoromethoxy substituted chalconesVarious bacteria and fungiVarying degrees of antibacterial and antifungal activity, some exceeding standard drugs. nih.gov
4-tert-butylcyclohexanone derivatives (e.g., bromolactone 5)Bacillus subtilis, Staphylococcus aureus, Escherichia coliStrong bacteriostatic effect against Gram-positive strains; also limited growth of E. coli. nih.gov
(4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-oneRalstonia solanacearum, various plant pathogenic fungiStrong in vitro antibacterial and antifungal activity; suppressed disease development in plants. nih.gov
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivativesBotrytis cinerea (multiple strains), Phytophthora infestans, Pyricularia oryzaeSignificant antifungal activities against multiple pathogenic fungi, especially Botrytis cinerea. frontiersin.org

Interactions with Biomolecules and Biomimetic Systems

Beyond direct enzyme inhibition and receptor binding, these compounds interact with other critical biomolecules. The inhibition of HPPD by NTBC provides a key example. The HPPD-Fe(II)-NTBC complex is remarkably stable against oxidation. nih.gov This indicates that the inhibitor's binding not only blocks the active site but also protects the essential Fe(II) cofactor from being oxidized, effectively locking the enzyme in an inert state. nih.gov

Some related heterocyclic structures, such as thioxanthone derivatives, are known to function by inhibiting topoisomerases. mdpi.com These enzymes are vital for DNA replication, and their inhibition points to a mechanism involving interaction with the enzyme-DNA complex, thereby disrupting fundamental cellular processes. mdpi.com

Future Directions and Emerging Research Avenues for 4 4 Trifluoromethyl Phenyl Cyclohexanone

The chemical compound 4-(4-(trifluoromethyl)phenyl)cyclohexanone stands as a pivotal precursor and building block in various synthetic applications. Its unique structure, featuring a cyclohexanone (B45756) ring linked to a trifluoromethyl-substituted phenyl group, offers a combination of rigidity, polarity, and reactivity that is of significant interest to chemists. As research progresses, several key areas are emerging that promise to unlock the full potential of this molecule. These future directions range from developing greener production methods to integrating artificial intelligence in the design of novel materials and molecular scaffolds.

Q & A

Q. What are the optimal conditions for synthesizing 4-(4-(Trifluoromethyl)phenyl)cyclohexanone, and how can reaction efficiency be validated?

To synthesize this compound, a Michael addition approach is often employed. For example, ethyl acetoacetate can react with a trifluoromethyl-substituted chalcone under reflux with NaOH in ethanol (10–12 hours). Validate efficiency by monitoring reaction progress using TLC or HPLC. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR. X-ray crystallography (if crystalline) can resolve stereochemical ambiguities .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Identify proton environments (e.g., cyclohexanone ring protons at δ 2.0–3.0 ppm, aromatic protons at δ 7.2–7.8 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 256.22).
  • X-ray Diffraction : Resolve crystal packing and conformational analysis (e.g., envelope vs. half-chair cyclohexanone conformations) .
  • HPLC Purity Assay : Use a C18 column with acetonitrile/water (70:30) to verify ≥95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data, such as unexpected diastereomers or byproducts during synthesis?

Unexpected diastereomers may arise from conformational flexibility in the cyclohexanone ring. For example, puckering parameters (Q, θ, φ) derived from X-ray data can distinguish between envelope, half-chair, or screw-boat conformations . If byproducts form (e.g., hydrazones or oximes), use LC-MS to identify impurities and adjust reaction conditions (e.g., lower temperature or inert atmosphere). Computational modeling (DFT) can predict steric/electronic factors favoring specific pathways .

Q. What role does this compound play in synthesizing bioactive heterocycles?

This compound serves as a precursor for spirocycles and fused heterocycles. For example:

  • Spirooxindoles : React with isatin derivatives under acidic conditions to form spiro scaffolds with potential CNS activity.
  • Pyrazoles : Condense with hydrazines to yield trifluoromethyl-substituted pyrazoles, evaluated for antimicrobial properties.
    Monitor regioselectivity using 19F NMR^{19} \text{F NMR} to track fluorine environments .

Q. How do solvent polarity and temperature influence the compound’s reactivity in nucleophilic additions?

  • Polar Aprotic Solvents (DMF, DMSO) : Stabilize enolate intermediates, favoring α-alkylation.
  • Nonpolar Solvents (Toluene) : Promote conjugate additions via less solvated transition states.
  • Low Temperatures (–78°C) : Reduce side reactions (e.g., over-alkylation). Validate using kinetic studies (Arrhenius plots) .

Q. What advanced methods detect trace impurities in this compound batches?

  • LC-QTOF-MS : Identify low-abundance impurities (e.g., chlorinated byproducts from incomplete fluorination).
  • Headspace GC-MS : Detect volatile residuals (e.g., unreacted aldehydes).
  • Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is attempted .

Q. How can computational tools predict the compound’s adsorption behavior on catalytic surfaces?

Density Functional Theory (DFT) simulations model interactions with metal surfaces (e.g., Pd/C). Key parameters:

  • Adsorption Energy : Calculated binding affinity of the trifluoromethyl group to the surface.
  • Charge Transfer : Electron density maps reveal sites prone to hydrogenolysis. Validate with experimental TPD (Temperature-Programmed Desorption) data .

Methodological Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as halogenated waste .

Q. How to design a stability study for this compound under varying storage conditions?

  • Forced Degradation : Expose to UV light (ICH Q1B), 40°C/75% RH (accelerated conditions), and acidic/alkaline hydrolysis.
  • Analytical Endpoints : Monitor degradation via HPLC peak area loss and LC-MS identification of breakdown products (e.g., cyclohexanol derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.